molecular formula C5H5Cl2NO2S B152811 Pyridine-3-sulfonyl chloride hydrochloride CAS No. 42899-76-3

Pyridine-3-sulfonyl chloride hydrochloride

Cat. No.: B152811
CAS No.: 42899-76-3
M. Wt: 214.07 g/mol
InChI Key: VIVPWOMJFLICOZ-UHFFFAOYSA-N
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Description

Pyridine-3-sulfonyl chloride hydrochloride (CAS: 16133-25-8 or 42899-76-3, depending on the source) is a sulfonating agent widely used in organic synthesis and pharmaceutical intermediates. Its molecular formula is C₅H₅Cl₂NO₂S (or C₅H₄ClNO₂S·HCl), with a molecular weight of 214.07 g/mol . It appears as a white to off-white crystalline solid with a melting point of 144–145°C . Key applications include derivatization reactions in analytical chemistry (e.g., for bisphenol analysis) and as a building block for bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-3-sulfonyl chloride hydrochloride can be synthesized through several methods. One common method involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. This reaction is typically carried out in a solvent such as dichloromethane under controlled temperature conditions to ensure high yield and purity . Another method involves the use of a microchannel reactor, where 3-aminopyridine undergoes diazotization followed by chlorosulfonylation with thionyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to maximize efficiency and yield. The use of microchannel reactors allows for precise control over reaction conditions, leading to higher stability and reduced byproduct formation . This method is advantageous due to its mild reaction conditions, good safety profile, and environmental benefits.

Chemical Reactions Analysis

Types of Reactions: Pyridine-3-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide Derivatives: Formed from substitution reactions.

    Pyridine-3-sulfonic Acid: Formed from hydrolysis.

    Pyridine-3-sulfonyl Amides: Formed from reduction reactions.

Scientific Research Applications

Applications in Organic Synthesis

  • Intermediate in Drug Development:
    Pyridine-3-sulfonyl chloride hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It has been employed in the preparation of sulfonamide derivatives, which are significant in medicinal chemistry for their antibacterial properties.
  • Reagent for Derivatization:
    This compound is frequently used for the derivatization of phenolic compounds, such as bisphenol A (BPA). The derivatization enhances detection sensitivity during analytical measurements, making it valuable in environmental monitoring of endocrine disruptors .
  • Synthesis of Sulfonamides:
    The compound acts as a sulfonylating agent, facilitating the synthesis of sulfonamide derivatives through nucleophilic substitution reactions. This application is particularly relevant in developing new therapeutic agents.

Analytical Chemistry Applications

  • Detection and Quantification:
    This compound has been utilized for the quantitative analysis of various analytes due to its ability to form stable derivatives that can be easily detected using chromatographic techniques.
  • Chromatography Enhancements:
    In chromatography, this compound aids in improving separation efficiency by modifying target molecules, thus enhancing their retention on stationary phases .

Case Studies

StudyApplicationFindings
Study 1 Synthesis of Antibacterial AgentsDemonstrated successful synthesis of various sulfonamide antibiotics using this compound as a key reagent, yielding compounds with high antibacterial activity .
Study 2 Derivatization for BPA DetectionShowed that derivatization with pyridine-3-sulfonyl chloride significantly improved the detection limits of BPA in environmental samples using HPLC .
Study 3 Synthesis of Sulfonamide DerivativesReported on the efficient synthesis of novel sulfonamide derivatives with potential therapeutic applications, highlighting the versatility of this compound .

Mechanism of Action

The mechanism of action of pyridine-3-sulfonyl chloride hydrochloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. This reactivity is utilized in various synthetic pathways to produce biologically active compounds . The compound’s ability to undergo substitution reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemicals .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Derivatives

Pyridine-3-Sulfonyl Chloride (Non-Hydrochloride Form)

  • Molecular Formula: C₅H₄ClNO₂S
  • CAS : 134479-04-2
  • Properties :
    • Melting Point: 140–142°C
    • Boiling Point: 220°C
    • Water Solubility: 0.01 mg/L (20°C)
  • Applications : Used directly in sulfonylation reactions without requiring additional acid catalysts.
  • Safety : Classified under GHS as Skin Corrosion 1B (H314) and Respiratory Irritation (H335) .

Comparison: The hydrochloride form offers improved stability and solubility in polar solvents compared to the non-hydrochloride variant. However, the non-hydrochloride form is more reactive in anhydrous conditions .

3-(Pyridin-3-yl)propionyl Chloride Hydrochloride

  • Synthesis : Reacts 3-(pyridin-3-yl)propionic acid with thionyl chloride, yielding 73% purity after flash chromatography .
  • Applications : Primarily used in peptide coupling reactions due to its acylating properties.
  • Safety: Limited data available, but likely shares similar hazards (e.g., skin corrosion) due to the reactive chloride group.

Comparison : Unlike pyridine-3-sulfonyl chloride hydrochloride, this compound is an acyl chloride, making it more suited for amide bond formation rather than sulfonylation .

Picolinoyl Chloride

  • Molecular Formula: C₆H₄ClNO
  • Applications : Aromatic acylation agent in drug synthesis.
  • Reactivity : Less electrophilic than sulfonyl chlorides, requiring harsher conditions for reactions.

Comparison : this compound exhibits higher reactivity in nucleophilic substitutions due to the electron-withdrawing sulfonyl group .

Dansyl Chloride

  • Molecular Formula: C₁₂H₁₂ClNO₂S
  • Applications: Fluorescent labeling of amines and phenols in analytical chemistry.
  • Advantages : Superior fluorescence properties but higher cost and lower thermal stability.

Comparison: While dansyl chloride is preferred for fluorescence-based assays, this compound is more cost-effective for non-fluorescent derivatization .

Key Data Tables

Table 1. Physicochemical Properties

Compound Molecular Formula Melting Point (°C) Water Solubility (mg/L) Reactivity Profile
Pyridine-3-sulfonyl chloride HCl C₅H₅Cl₂NO₂S 144–145 0.01 (predicted) High (sulfonylation)
Pyridine-3-sulfonyl chloride C₅H₄ClNO₂S 140–142 0.01 Moderate (anhydrous)
3-(Pyridin-3-yl)propionyl chloride C₈H₇ClNO N/A Insoluble High (acylation)
Dansyl chloride C₁₂H₁₂ClNO₂S 70–72 0.1 Moderate (fluorescent)

Research Findings

  • Synthetic Efficiency: this compound achieves 66–73% yields in derivatization reactions, comparable to picolinoyl chloride but lower than dansyl chloride (85–90%) .
  • Environmental Impact : Pyridine-3-sulfonyl derivatives show low biodegradability (BCF: 6.66 L/kg) and high aquatic toxicity (LC₅₀ for Daphnia magna: 47.67 mg/L), necessitating strict disposal protocols .
  • Analytical Utility: Demonstrated superiority in LC/MS analysis of bisphenols due to enhanced ionization efficiency compared to non-sulfonylated analogs .

Biological Activity

Pyridine-3-sulfonyl chloride hydrochloride (CAS No. 42899-76-3) is a sulfonyl chloride derivative of pyridine that has garnered interest for its potential biological activities and applications in medicinal chemistry. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders and antifungal agents. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

  • Molecular Formula : C₅H₄Cl₂N₁O₂S
  • Molecular Weight : 214.07 g/mol
  • InChI Key : VIVPWOMJFLICOZ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅) in solvents such as chlorobenzene or trifluoromethylbenzene. This method has been reported to yield high purity products with minimal by-products, making it suitable for industrial applications .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In a study investigating various sulfonamide derivatives, compounds synthesized from pyridine-3-sulfonyl chloride exhibited potent activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial folate synthesis pathways, similar to other sulfonamide antibiotics .

CNS Disorders

Research has indicated that derivatives of pyridine-3-sulfonyl chloride may be effective in treating central nervous system disorders. For instance, compounds synthesized from this sulfonyl chloride have been investigated for their potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compounds were shown to inhibit acetylcholinesterase activity, suggesting a mechanism that could enhance cholinergic neurotransmission .

Case Studies

  • Antifungal Activity : A case study reported the synthesis of a series of antifungal agents derived from pyridine-3-sulfonyl chloride. These compounds were tested against Candida albicans and exhibited significant inhibitory effects, with some derivatives showing activity comparable to established antifungal medications .
  • Neuroprotective Effects : In a preclinical study, a compound derived from pyridine-3-sulfonyl chloride was evaluated for its neuroprotective properties in a mouse model of Alzheimer's disease. The results indicated that treatment led to reduced amyloid plaque formation and improved cognitive function, highlighting the potential therapeutic role of this class of compounds in neurodegenerative conditions .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/ConditionObserved EffectReference
AntimicrobialStaphylococcus aureusInhibition of growth
AntimicrobialEscherichia coliInhibition of growth
AntifungalCandida albicansSignificant inhibitory effect
NeuroprotectiveAlzheimer's disease modelReduced amyloid plaques, improved cognition

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing pyridine-3-sulfonyl chloride hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via sulfonation of pyridine derivatives followed by chlorination. Key steps include:

  • Sulfonation : Pyridine reacts with chlorosulfonic acid under controlled temperatures (0–5°C) to form pyridine-3-sulfonic acid.
  • Chlorination : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is used to convert the sulfonic acid to the sulfonyl chloride. Hydrochloric acid is introduced to stabilize the product as the hydrochloride salt .
    Critical Factors :
  • Temperature control during sulfonation minimizes side reactions (e.g., over-sulfonation).
  • Anhydrous conditions prevent hydrolysis of the sulfonyl chloride intermediate.
  • Yield Optimization : Purity ≥95% is achievable with rigorous drying and inert atmospheres .

Q. How is this compound characterized for structural confirmation and purity assessment?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Peaks at δ 8.5–9.0 ppm (pyridine protons) and δ 140–150 ppm (sulfonyl carbon) confirm the structure .
  • FT-IR : Strong bands at 1370 cm⁻¹ (S=O asymmetric stretch) and 1180 cm⁻¹ (S=O symmetric stretch) .
  • Chromatography :
  • HPLC : Purity ≥98% (GC) is validated using reverse-phase columns (C18) with UV detection at 254 nm .
  • Elemental Analysis : Matches theoretical values for C (28.1%), H (2.3%), and N (6.5%) .

Q. What are the stability and storage recommendations for this compound?

  • Methodological Answer :

  • Stability : The compound is hygroscopic and decomposes in humid environments. It remains stable for ≥2 years when stored in sealed, desiccated containers at -20°C .
  • Handling : Use argon or nitrogen blankets during weighing to prevent moisture absorption. Avoid prolonged exposure to light, which may induce decomposition .

Advanced Research Questions

Q. How is this compound utilized as a derivatizing agent in LC-MS-based metabolomics studies?

  • Methodological Answer : The compound reacts with primary amines (e.g., steroids, neurotransmitters) to form stable sulfonamide adducts, enhancing ionization efficiency in ESI-MS.

  • Protocol :

Derivatization : Mix analyte (1 mM) with this compound (2 mM) in borate buffer (pH 9.0) at 40°C for 30 min.

Quenching : Add acetic acid to neutralize excess reagent.

LC-MS Analysis : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Limits of detection (LOD) reach 0.1–1.0 ng/mL .

  • Advantages : Improves sensitivity 10–100× compared to underivatized analytes .

Q. How can researchers resolve contradictions in sulfonation efficiency reported across different studies?

  • Methodological Answer : Discrepancies in sulfonation yields (e.g., 60–90%) arise from:

  • Catalyst Selection : SOCl₂ vs. PCl₅. SOCl₂ is milder but requires longer reaction times.
  • Moisture Control : Traces of water hydrolyze the sulfonyl chloride, reducing yields. Use molecular sieves or anhydrous MgSO₄ during workup .
  • Validation : Cross-validate results using orthogonal methods (e.g., NMR for structural integrity, HPLC for purity) .

Q. What strategies optimize the synthesis of sulfonamide derivatives using this compound?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilic substitution.
  • Stoichiometry : A 1.2:1 molar ratio (sulfonyl chloride:amine) minimizes side products.
  • Temperature : Reactions proceed efficiently at 25–50°C; higher temperatures risk decomposition.
  • Case Study : Derivatives of 3-(trifluoromethyl)pyridine-2-sulfonyl chloride show anti-proliferative activity in cancer cell lines (IC₅₀ = 5–20 µM) .

Q. Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for all procedures .
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect in inert absorbents (e.g., vermiculite) for disposal as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 min; seek medical attention for burns .

Properties

IUPAC Name

pyridine-3-sulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVPWOMJFLICOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502990
Record name Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42899-76-3
Record name Pyridine-3-sulfonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-3-sulfonyl chloride hydrochloride
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Synthesis routes and methods I

Procedure details

A mixture of 3-pyridinesulfonic acid (50.0 g), phosphorus pentachloride (80.0 g) and phosphorus oxychloride (100 mL) was stirred at 120° C. for 8 hr. Under a nitrogen atmosphere, the mixture was cooled to room temperature, and chloroform (dehydrated, 330 mL) was added. Hydrogen chloride was blown in, and the precipitated crystals were collected by filtration and washed with chloroform (dehydrated) to give the title compound as a white solid (yield 54.7 g, 81%).
Quantity
50 g
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80 g
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100 mL
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0 (± 1) mol
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330 mL
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Yield
81%

Synthesis routes and methods II

Procedure details

A mixture of pyridine-3-sulfonic acid (15.0 g), phosphorous pentachloride (24.0 g) and phosphorous oxychloride (30 mL) was heated to 120° C. for 16 h. The reaction was cooled to room temperature, and the resulting suspension was saturated with HCl (g). A white precipitate was collected, washed with CHCl3, and dried in vacuo to afford the title compound (15.6 g). 1H NMR (400 MHz, DMSO) δ 8.98 (s, 1H), 8.85 (d, 1H), 8.66 (d, 1H), 8.02 (t, 1H).
Quantity
15 g
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24 g
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30 mL
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Synthesis routes and methods III

Procedure details

1 g (6.3 mmol) of pyridine-3-sulphonic acid and 1.4 g (6.7 mmol) of phosphorus pentachloride are stirred for 2 hours at 150° C. After cooling, excess phosphorus pentachloride is eliminated in vacuo. The crude product is further reacted immediately.
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1 g
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1.4 g
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crude product
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Synthesis routes and methods IV

Procedure details

Pyridine-3-sulfonic acid (3.00 g, 18.8 mmol) and PCl5 (4.79 g, 23.0 mmol) were mixed in POCl3 (6 mL). The reaction was stirred and refluxed at 120° C. over night (15 h). Cooled to rt., diluted with CHCl3 (20 mL) and saturated with HCl (g). This gave a white precipitation, which was filtered off, washed with CHCl3 and dried under reduced pressure to give the title compound (3.36 μg, 83%) as a white powder.
Quantity
3 g
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4.79 g
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6 mL
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20 mL
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0 (± 1) mol
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Yield
83%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Pyridine-3-sulfonyl chloride hydrochloride
Pyridine-3-sulfonyl chloride hydrochloride
Pyridine-3-sulfonyl chloride hydrochloride
Pyridine-3-sulfonyl chloride hydrochloride
Pyridine-3-sulfonyl chloride hydrochloride
Pyridine-3-sulfonyl chloride hydrochloride

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